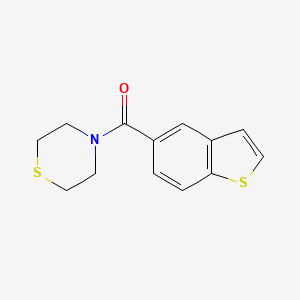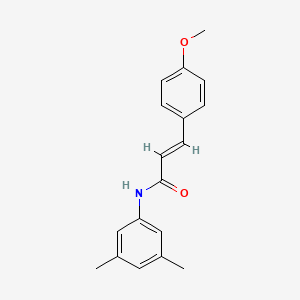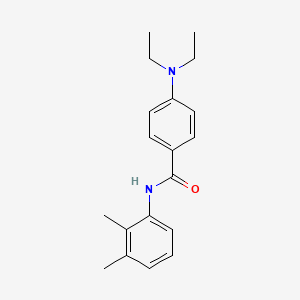![molecular formula C15H24N4O4 B5567878 1-tert-butyl-N-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5567878.png)
1-tert-butyl-N-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-5-oxo-3-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is part of a broader class of chemicals that include oxadiazole and pyrrolidine moieties, which are of significant interest due to their diverse potential applications in medicinal chemistry and materials science. Oxadiazoles, in particular, are known for their utility in creating compounds with desirable pharmacological activities, while pyrrolidine rings are often incorporated into drug designs to modulate biological activity and improve pharmacokinetic properties.
Synthesis Analysis
The synthesis of compounds similar to the one often involves multi-step organic reactions, starting from basic building blocks to achieve the complex final structure. An example includes the enzymatic C-demethylation of related compounds in liver microsomes, highlighting the metabolic transformations such compounds can undergo (Yoo et al., 2008). Another approach is the condensation reaction between carbamimide and 3-fluorobenzoic acid in the presence of specific reagents to synthesize oxadiazol-piperazine derivatives (Sanjeevarayappa et al., 2015).
Molecular Structure Analysis
X-ray diffraction studies and spectroscopic evidence are crucial for characterizing the molecular structure of such compounds. For instance, the crystal structure and Hirshfeld surface analysis have been applied to imidazo[1,2-a]pyridine derivatives to understand their molecular conformation and intermolecular interactions (Dhanalakshmi et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving oxadiazole and pyrrolidine derivatives can include singlet oxygen reactions leading to the formation of peroxidic intermediates and subsequent coupling with nucleophiles to yield substituted pyrroles, which are precursors for various biologically active compounds (Wasserman et al., 2004).
Applications De Recherche Scientifique
Enzymatic Metabolism and Drug Development
Studies on compounds with oxadiazole rings, such as 1-[2-(5-tert-butyl-[1,3,4] oxadiazole-2-carbonyl)-4-fluoro-pyrrolidin-1-yl]-2-(2-hydroxy-1,1-dimethyl-ethylamino)-ethanone, have explored their metabolic pathways in rat liver microsomes, revealing major reactions like hydroxylation and carbonyl reduction. Such research aids in understanding the enzymatic metabolism of potential drug candidates, facilitating the development of novel therapeutics with improved pharmacokinetic profiles (H. Yoo et al., 2008).
Advanced Material Synthesis
Research on the synthesis of polyamides using diamines containing tert-butyl substituents has led to materials with desirable properties like high thermal stability, solubility in various organic solvents, and mechanical strength. These materials are valuable for applications in high-performance polymers and coatings (D. Liaw & Been-Yang Liaw, 1998).
Organic Light-Emitting Diodes (OLEDs)
Compounds with oxadiazole and tert-butyl groups have been utilized in the synthesis of hole-blocking materials for OLEDs, demonstrating significant improvements in device efficiency. This research contributes to the development of more efficient and durable OLEDs for use in displays and lighting (Changsheng Wang et al., 2001).
Antitumor Activity
Novel 1,2,4-oxadiazole compounds bearing tert-butyl groups have been synthesized and evaluated for their antitumor activity against various cell lines. These studies provide a foundation for the development of new cancer therapeutics based on the structural motif of oxadiazoles (Catalin V. Maftei et al., 2013).
Propriétés
IUPAC Name |
1-tert-butyl-N-[[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O4/c1-15(2,3)19-9-10(7-13(19)20)14(21)16-8-12-17-11(18-23-12)5-6-22-4/h10H,5-9H2,1-4H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWCUODDWYHCLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CC(CC1=O)C(=O)NCC2=NC(=NO2)CCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-butyl-N-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-5-oxo-3-pyrrolidinecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(4-ethylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5567808.png)

![2-[(2-chlorophenyl)amino]-2-oxoethyl 3-methoxybenzoate](/img/structure/B5567835.png)
![2-[2-(1-piperidinylcarbonyl)phenyl]-1H-benzimidazole](/img/structure/B5567841.png)
![2-amino-4-(2-thienyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5567842.png)
![ethyl 3-{[(2-ethylphenoxy)acetyl]amino}benzoate](/img/structure/B5567850.png)
![2-[4-(1-cyclohexyl-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]acetamide](/img/structure/B5567857.png)

![N-{1-[(4-methylpiperidin-1-yl)sulfonyl]azepan-3-yl}pyrrolidine-1-carboxamide](/img/structure/B5567863.png)
![5-bromo-N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-furohydrazide](/img/structure/B5567868.png)

![N-{2-[4-(4-morpholinylsulfonyl)phenyl]ethyl}acetamide](/img/structure/B5567884.png)
![methyl 3-{[3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5567885.png)
![(1R*,3S*)-1,3-dihydroxy-N-[3-(trifluoromethyl)phenyl]-7-azaspiro[3.5]nonane-7-carboxamide](/img/structure/B5567893.png)